10H-Benz[b]indeno[2,1-d]thiophen-6-amine, N-(2-bromophenyl)-10,10-dimethyl-
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Overview
Description
10H-Benz[b]indeno[2,1-d]thiophen-6-amine, N-(2-bromophenyl)-10,10-dimethyl- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines benzene, indene, and thiophene rings, making it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 10H-Benz[b]indeno[2,1-d]thiophen-6-amine, N-(2-bromophenyl)-10,10-dimethyl- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indeno[2,1-d]thiophene core, followed by the introduction of the amine and bromophenyl groups. Common reagents used in these reactions include bromine, amines, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as hydroxyl or alkyl groups.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling, forming new carbon-carbon bonds with various aryl or vinyl groups.
Scientific Research Applications
10H-Benz[b]indeno[2,1-d]thiophen-6-amine, N-(2-bromophenyl)-10,10-dimethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 10H-Benz[b]indeno[2,1-d]thiophen-6-amine, N-(2-bromophenyl)-10,10-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse interactions.
Comparison with Similar Compounds
Similar compounds include other indeno[2,1-d]thiophene derivatives and benzothiophene analogues. Compared to these compounds, 10H-Benz[b]indeno[2,1-d]thiophen-6-amine, N-(2-bromophenyl)-10,10-dimethyl- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties . For instance, its bromophenyl group allows for specific substitution reactions that are not possible with other analogues .
Properties
Molecular Formula |
C23H18BrNS |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-(2-bromophenyl)-10,10-dimethylindeno[1,2-b][1]benzothiol-6-amine |
InChI |
InChI=1S/C23H18BrNS/c1-23(2)16-10-4-3-8-14(16)22-20(23)15-9-7-13-19(21(15)26-22)25-18-12-6-5-11-17(18)24/h3-13,25H,1-2H3 |
InChI Key |
PVPBBWSAAOXBSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C4=C(S3)C(=CC=C4)NC5=CC=CC=C5Br)C |
Origin of Product |
United States |
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